2-Methyl-1-(2-methylphenyl)propan-1-amine

Overview

Description

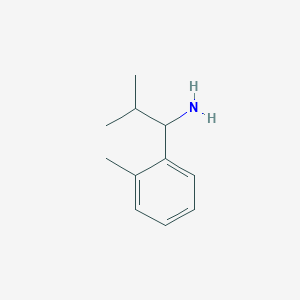

2-Methyl-1-(2-methylphenyl)propan-1-amine is an organic compound belonging to the class of amines It is characterized by a phenyl ring substituted with a methyl group at the second position and a propan-1-amine chain with a methyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-(2-methylphenyl)propan-1-amine typically involves the alkylation of 2-methylphenylacetonitrile followed by reduction. One common method includes:

Alkylation: 2-Methylphenylacetonitrile is reacted with a suitable alkylating agent under basic conditions to form the corresponding nitrile.

Reduction: The nitrile is then reduced using hydrogenation or other reducing agents such as lithium aluminum hydride to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation is often employed due to its efficiency and scalability.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be further reduced to form secondary or tertiary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Lithium aluminum hydride or catalytic hydrogenation with palladium on carbon.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products:

Oxidation: Corresponding ketones or aldehydes.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-Methyl-1-(2-methylphenyl)propan-1-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme interactions.

Medicine: Investigated for its potential therapeutic properties, including its use in the development of new drugs.

Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(2-methylphenyl)propan-1-amine involves its interaction with biological targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, affecting the activity of these targets. The specific pathways involved depend on the biological context and the nature of the interactions.

Comparison with Similar Compounds

- 2-Methyl-1-phenylpropan-1-amine

- 2-Methyl-2-(3-methylphenyl)propan-1-amine

- 2-Methyl-1-(4-methylphenyl)propan-2-amine

Comparison: 2-Methyl-1-(2-methylphenyl)propan-1-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and interaction profiles with biological targets, making it a distinct entity in both research and application contexts.

Biological Activity

2-Methyl-1-(2-methylphenyl)propan-1-amine, also known as 2-(2-methylphenyl)-2-methylpropan-1-amine , is a compound that belongs to the class of phenethylamines. This compound has garnered attention due to its biological activity, particularly its stimulant effects and interactions with neurotransmitter systems. The following sections will delve into its synthesis, biological activity, and potential applications in pharmacology.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 177.27 g/mol. Its structure features a propan-1-amine backbone with a methyl group and a 2-methylphenyl substituent, contributing to its unique reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₇N |

| Molecular Weight | 177.27 g/mol |

| Boiling Point | Not specified |

| Solubility | Organic solvents |

| Appearance | Colorless liquid |

The primary mechanism of action for this compound involves its interaction with various neurotransmitter systems, particularly through the modulation of monoamines such as dopamine, norepinephrine, and serotonin. This compound acts as a releasing agent for these neurotransmitters, enhancing their levels in the synaptic cleft by inhibiting their reuptake via monoamine transporters.

Key Effects:

- Stimulant Properties : The compound exhibits significant stimulant effects, which are primarily attributed to increased dopamine release.

- Potential Antidepressant Effects : By enhancing serotonergic activity, it may have implications for mood regulation and could be explored for antidepressant applications.

Case Studies and Research Findings

Research has demonstrated the biological activity of this compound in various experimental settings:

- Neurotransmitter Release Studies : In vitro studies indicated that this compound significantly increases dopamine levels in neuronal cultures by inhibiting dopamine transporter (DAT) activity. This effect was measured using radiolabeled dopamine uptake assays.

- Behavioral Studies : Animal models treated with this compound exhibited increased locomotor activity, suggesting stimulant-like effects similar to those observed with traditional amphetamines.

- Binding Affinity Studies : Binding assays have shown that this compound interacts with serotonin receptors (5-HT receptors), indicating potential for further research into its psychoactive properties.

Table 2: Summary of Biological Studies

| Study Type | Findings |

|---|---|

| In Vitro Neurotransmitter Release | Increased dopamine release via DAT inhibition |

| Behavioral Analysis | Enhanced locomotor activity in animal models |

| Binding Affinity | Interaction with serotonin receptors |

Applications in Pharmacology

Due to its biological activity, this compound is being investigated for several pharmacological applications:

- Potential Stimulant Medication : Its stimulant properties may offer therapeutic benefits for conditions such as ADHD or narcolepsy.

- Research Tool : As a ligand in biochemical assays, it can be utilized to study receptor interactions and neurotransmitter dynamics.

Properties

IUPAC Name |

2-methyl-1-(2-methylphenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-8(2)11(12)10-7-5-4-6-9(10)3/h4-8,11H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTSORSWDZIRSHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.